molecular formula C7H5BrClN3O B2686862 3-Bromo-5-(chloromethyl)pyrazolo[1,5-a]pyrimidin-7-ol CAS No. 2248414-67-5

3-Bromo-5-(chloromethyl)pyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2686862
CAS No.: 2248414-67-5
M. Wt: 262.49
InChI Key: MNDVUBYJKKLSNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(chloromethyl)pyrazolo[1,5-a]pyrimidin-7-ol is a chemical compound with the molecular formula C 7 H 5 BrClN 3 O and a monoisotopic mass of 260.93045 Da . This fused, rigid, and planar N-heterocyclic system contains both pyrazole and pyrimidine rings, a privileged scaffold in combinatorial library design and drug discovery . The pyrazolo[1,5-a]pyrimidine (PP) core is known for its significant synthetic versatility, which allows for extensive structural modifications and post-functionalization to improve structural diversity . While specific biological data for this exact compound is not widely published, derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have a high impact in medicinal chemistry, demonstrating notable anticancer potential and enzymatic inhibitory activity . This scaffold is a component of bioactive compounds with exceptional properties, including use as selective protein inhibitors and in various therapeutic agents . The presence of both bromo and chloromethyl functional groups on the core structure makes it a valuable and versatile building block for further synthetic exploration, such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions . This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-bromo-5-(chloromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3O/c8-5-3-10-12-6(13)1-4(2-9)11-7(5)12/h1,3,10H,2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDAZHWWBBNQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=CNN2C1=O)Br)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(chloromethyl)pyrazolo[1,5-a]pyrimidin-7-ol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Safety measures are strictly followed to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Substitution Reactions at Position 3 (Bromine)

The bromine atom at position 3 is highly reactive in cross-coupling reactions, enabling functionalization via:

Suzuki–Miyaura Coupling

  • Reagents : Aryl/heteroaryl boronic acids, Pd catalysts (e.g., XPhosPdG2), and bases (e.g., K2_2
    CO3_3
    ).

  • Conditions : Microwave irradiation (MWI) at 180°C or reflux in polar solvents (e.g., 1,4-dioxane).

  • Outcome : Substitution of Br with aryl/heteroaryl groups (Table 1) .

Table 1 : Suzuki–Miyaura coupling examples for brominated pyrazolo[1,5-a]pyrimidines

Boronic AcidCatalystSolventTemp.YieldReference
PhenylXPhosPdG21,4-Dioxane110°C91%
Thiophene-2-ylPd(PPh3_3
)4_4
Toluene80°C85%

Nucleophilic Substitution at Position 5 (Chloromethyl)

The chloromethyl group undergoes nucleophilic substitution with amines, thiols, or alkoxides:

Amination

  • Reagents : Primary/secondary amines (e.g., morpholine), base (e.g., Et3_3
    N).

  • Conditions : Reflux in isopropanol (80°C, 16 h) or under MWI .

  • Outcome : Replacement of Cl with amine groups (Table 2) .

Table 2 : Chloromethyl substitution in pyrazolo[1,5-a]pyrimidines

AmineBaseSolventTemp.YieldReference
2-AminomethylpyridineDIPEAIsopropanol80°C91%
MorpholineEt3_3
N1,4-Dioxane110°C88%

Functionalization of the Hydroxyl Group at Position 7

The hydroxyl group can undergo alkylation, acylation, or oxidation:

Alkylation

  • Reagents : Alkyl halides (e.g., CH3_3
    I), base (e.g., NaH).

  • Conditions : DMF, 0°C to RT, 12 h .

  • Outcome : Formation of ether derivatives.

Oxidation

  • Reagents : PCC or OsO4_4
    /NaIO4_4
    .

  • Conditions : Dichloromethane, RT .

  • Outcome : Conversion to carbonyl groups (e.g., ketones or aldehydes).

Tandem Functionalization Strategies

Sequential reactions allow multi-site modifications:

  • C3 Arylation followed by C5 Amination :

    • Suzuki coupling at C3 (91% yield), then chloromethyl substitution at C5 (87% yield) .

  • C5 Thiolation followed by C3 Cross-Coupling :

    • Thiol substitution at C5 using PyBroP activation, then Suzuki reaction at C3 .

Stability and Side Reactions

  • Debromination Risk : Prolonged heating or strong bases (e.g., Et3_3
    N) may lead to Br loss .

  • Lactam Formation : Under acidic conditions, the hydroxyl group at C7 may tautomerize or participate in cyclization.

Key Research Findings

  • Catalyst Efficiency : XPhosPdG2 outperforms Pd(PPh3_3
    )4_4
    in minimizing debromination .

  • Solvent Impact : Polar aprotic solvents (1,4-dioxane) enhance SN_N
    Ar reactivity at C5 .

  • Electronic Effects : Electron-withdrawing groups at C7 increase electrophilicity at C3 and C5 .

Scientific Research Applications

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidines, including 3-bromo-5-(chloromethyl)pyrazolo[1,5-a]pyrimidin-7-ol, exhibit significant anticancer activity. These compounds have been studied for their ability to inhibit various cancer cell lines. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown promise as inhibitors of specific kinases involved in cancer progression, making them potential candidates for targeted cancer therapies .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of histone lysine demethylases, which play crucial roles in epigenetic regulation and cancer biology. By inhibiting these enzymes, the compound may contribute to the reactivation of tumor suppressor genes and the suppression of oncogenes .

Synthetic Pathways

Various synthetic routes have been developed for creating this compound. One notable method involves the activation of C-O bonds using bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP), allowing for functionalization at different positions on the pyrazolo[1,5-a]pyrimidine scaffold. This flexibility in synthesis aids in creating a diverse library of compounds for further testing and application .

Structural Diversity

The ability to modify the pyrazolo[1,5-a]pyrimidine core leads to a wide range of derivatives that can be tailored for specific biological activities or material properties. Such modifications enhance their potential as drug candidates or functional materials .

Optical Properties

Recent studies have highlighted the use of pyrazolo[1,5-a]pyrimidines as fluorophores in optical applications. The unique electronic properties of these compounds make them suitable for use in sensors and imaging technologies. Their ability to emit light upon excitation can be harnessed for various photonic applications .

Photophysical Studies

The photophysical properties of this compound have been investigated for their potential applications in organic electronics and optoelectronic devices. The structural characteristics contribute to their efficiency as materials in light-emitting diodes (LEDs) and solar cells .

Case Studies

StudyFocusFindings
MDPI 2020Anticancer ActivityDemonstrated inhibition of cancer cell proliferation with IC50 values indicating efficacy against multiple cell lines .
RSC Publishing 2020Optical ApplicationsIdentified as effective fluorophores with high quantum yields suitable for sensor applications .
MDPI 2021Enzyme InhibitionShowed potential as a histone demethylase inhibitor with implications for epigenetic therapy .

Mechanism of Action

The mechanism by which 3-Bromo-5-(chloromethyl)pyrazolo[1,5-a]pyrimidin-7-ol exerts its effects involves its interaction with specific molecular targets. The bromo and chloromethyl groups play a crucial role in binding to these targets, leading to various biological and chemical outcomes. The exact pathways and targets depend on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural distinctions between 3-bromo-5-(chloromethyl)pyrazolo[1,5-a]pyrimidin-7-ol and related derivatives are summarized below:

Compound Name Position 3 Position 5 Position 7 Key Features
This compound Br CH2Cl OH Reactive sites for cross-coupling (Br) and alkylation (CH2Cl); polar OH group.
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one Br C=O (lactam) CF3 Electrophilic C=O at C5; CF3 enhances lipophilicity and metabolic stability.
5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol H CH2Cl OH Methyl at C2 sterically hinders reactivity; lacks bromine for cross-coupling.
5-Aryl-8-phenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine - Aryl Fused triazole Triazole ring modifies π-conjugation and enhances binding to kinase targets.

Key Observations :

  • The chloromethyl group at C5 in the target compound is more reactive than the lactam carbonyl in 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one , enabling nucleophilic substitutions .

Reactivity Comparison :

  • The bromine at C3 in the target compound facilitates cross-coupling reactions, unlike derivatives lacking halogens (e.g., 5-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol ) .
Physicochemical Properties
  • Solubility : The hydroxyl group at C7 enhances aqueous solubility compared to CF3-substituted derivatives, which are more lipophilic .
  • Spectroscopic Features : The OH proton in the target compound exhibits a distinct downfield shift in ¹H NMR (~12.44 ppm), absent in ketone or CF3 analogs .
  • Stability : The chloromethyl group may hydrolyze to a hydroxymethyl derivative under basic conditions, whereas CF3 groups are metabolically stable .
Challenges and Limitations
  • Synthetic Complexity : Introducing multiple substituents (Br, CH2Cl, OH) requires sequential protection/deprotection steps, unlike simpler derivatives .

Biological Activity

3-Bromo-5-(chloromethyl)pyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that has gained attention for its potential biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is known for various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C₆H₃BrClN₃O
  • Molecular Weight : 232.47 g/mol
  • CAS Number : 960613-96-1

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines. In vitro studies demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in human tumor cell lines such as HeLa and A375 .

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundCell LineIC₅₀ (µM)Mechanism of Action
This compoundHeLa0.36CDK2 Inhibition
Similar DerivativeA3751.8Apoptosis Induction

Antimicrobial Activity

The antimicrobial properties of pyrazolo[1,5-a]pyrimidines have also been explored. Research indicates that these compounds exhibit activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cellular processes, leading to cell death. Specific studies have reported significant inhibition of growth in Staphylococcus aureus and Candida albicans when treated with related compounds .

Table 2: Antimicrobial Efficacy

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus10 µg/mL
Similar DerivativeCandida albicans15 µg/mL

Anti-inflammatory Activity

Beyond its anticancer and antimicrobial properties, this compound has shown promise in anti-inflammatory applications. Studies indicate that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes . This suggests potential therapeutic applications in diseases characterized by chronic inflammation.

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazolo[1,5-a]pyrimidine derivatives for their biological activities. Researchers synthesized a series of compounds and tested them against different cancer cell lines and microbial pathogens. The results indicated that modifications at specific positions significantly enhanced their biological activities.

In another study focusing on the inhibition of histone demethylases, derivatives of pyrazolo[1,5-a]pyrimidines were assessed for their ability to regulate gene expression through epigenetic mechanisms. The findings revealed that these compounds could effectively inhibit histone demethylase activity, providing insights into their potential use in cancer therapy .

Q & A

Q. What are the standard synthetic routes for 3-Bromo-5-(chloromethyl)pyrazolo[1,5-a]pyrimidin-7-ol?

The compound can be synthesized via sequential functionalization of the pyrazolo[1,5-a]pyrimidine core. A common approach involves:

  • Chloromethylation : Reacting 7-hydroxypyrazolo[1,5-a]pyrimidine derivatives with chloromethylating agents (e.g., formaldehyde/HCl) under reflux .
  • Bromination : Introducing bromine at position 3 using brominating agents like POBr₃ or NBS (N-bromosuccinimide) in anhydrous conditions .
  • Purification : Recrystallization from ethyl acetate or hexane to isolate the product .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

  • 1H NMR : To confirm substituent positions and assess purity (e.g., methylene protons at δ ~4.5–5.0 ppm for chloromethyl groups) .
  • X-ray crystallography : Determines molecular planarity and intermolecular interactions (e.g., weak C–H⋯N hydrogen bonds) .
  • Elemental analysis and HRMS : Validate empirical formulas (e.g., C₈H₅BrClN₃O) and molecular weights .

Q. What solvents are optimal for recrystallizing this compound?

Ethyl acetate and hexane are effective for recrystallization due to their polarity gradients, which enhance crystal formation while minimizing decomposition . Slow evaporation at ambient or low temperatures (-10°C) improves crystal quality .

Advanced Research Questions

Q. How can researchers address low yields during bromination at position 3?

Low yields may arise from competing side reactions. Strategies include:

  • Optimizing brominating agents : Use POBr₃ over Br₂ for selective bromination .
  • Temperature control : Maintain anhydrous conditions at 60–90°C to suppress hydrolysis .
  • Protecting groups : Temporarily block reactive sites (e.g., hydroxyl or amino groups) before bromination .

Q. What strategies mitigate decomposition during chloromethylation?

Decomposition often occurs due to the compound’s sensitivity to moisture or heat. Solutions include:

  • Controlled reaction times : Limit exposure to 2–4 hours under reflux .
  • Stabilizing additives : Use Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency .
  • Low-temperature workup : Quench reactions at 0–5°C to prevent degradation .

Q. How can spectral data contradictions (e.g., NMR shifts) be resolved?

Contradictions may stem from tautomerism or solvent effects. Cross-validate using:

  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations unambiguously .
  • Elemental analysis : Confirm empirical formulas (e.g., C, H, N within ±0.3% of theoretical values) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .

Q. What computational methods predict the compound’s reactivity in derivatization?

  • DFT calculations : Model electron density maps to identify nucleophilic/electrophilic sites (e.g., bromine at C3 as a leaving group) .
  • Molecular docking : Predict binding affinities for kinase inhibitors by simulating interactions with ATP-binding pockets .

Q. How to design pyrazolo[1,5-a]pyrimidine derivatives for enhanced kinase inhibition?

  • Substituent effects : Introduce electron-withdrawing groups (e.g., Br, Cl) at C3/C5 to enhance electrophilicity for covalent binding .
  • Bioisosteric replacements : Replace chloromethyl with trifluoromethyl to improve metabolic stability .
  • Pharmacophore modeling : Align the pyrimidine core with purine-binding regions of kinases (e.g., KDR or HMG-CoA reductase) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.